N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine
Overview
Description
N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine is an alanine derivative that is alanine substituted by a 2,6-dichlorobenzoyl group at the N and a 2-(2,6-dichlorophenyl)-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene and a N-acyl-amino acid. It contains a 2,6-dichlorobenzoyl group.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of N-quinolyl-β-alanines : N-quinolyl-β-alanines, including those with dichlorophenyl substituents, have been synthesized using reactions of aminoquinolines and unsaturated acids. The biological activity of these compounds has been explored, focusing on their potential interactions and effects (Beresnevičius, Viliunas, & Kantminienė, 2000).
Pharmaceutical Synthesis Applications
- Deoxyribooligonucleotide Synthesis : Dichlorophenyl derivatives have been employed in synthesizing mononucleotide units for deoxyribooligonucleotide synthesis using the phosphotriester approach. Their role as protecting groups for terminal phosphodiester functions has been highlighted (Tsuchiya, Ueda, Kobayashi, & Takaku, 1985).
Chemical Reaction Studies
- Strecker Degradation of Alanine : The reaction of alanine with glyoxal, which may include dichlorophenyl derivatives, was studied to understand the kinetics and mechanisms of amino acid degradation under varying conditions (Chuyen, Kurata, & Fujimaki, 1972).
Synthesis of Peptide Derivatives
- Solid-Phase Synthesis of Dipeptides : The synthesis of dipeptides containing quinoxaline and alanine analogs, which may include dichlorophenyl derivatives, has been explored. This research focuses on the formation of quinoxaline heterocycles through specific chemical reactions (Staszewska, Stefanowicz, & Szewczuk, 2005).
Catalysis in Organic Synthesis
- Palladium-Catalyzed Olefination : Research involving palladium-catalyzed N-quinolyl carboxamide-directed olefination includes the use of unactivated C(sp3)-H bonds and dichlorophenyl derivatives. This method provides access to various β-vinyl α-amino acid products (Wang, Lu, Zhang, He, Nack, & Chen, 2014; Wang, Nack, He, Zhang, & Chen, 2014).
DNA Interaction Studies
- DNA Oxidative Cleavage : Certain peptide derivatives of alanine, potentially including dichlorophenyl compounds, have been studied for their ability to bind transition metal ions and induce DNA damage. This research has implications for understanding the molecular mechanisms of DNA interactions and damage (Szczepanik et al., 2010).
Structural and Chemical Properties Analysis
- Spectroscopy in Biomolecular Studies : Vibrational spectroscopy has been used to study the structure and binding of various biomolecules, including amino acids like alanine and compounds like dichlobenil and 2,6-dochlorobenzamide. This approach provides insights into the molecular structure and interactions of these compounds (Jalkanen et al., 2006).
Antimicrobial Activity Research
- Antimicrobial Evaluation of Quinazolinones : Dichlorophenyl derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the potential use of these compounds in medical applications (Patel & Patel, 2007).
Properties
Molecular Formula |
C25H16Cl4N2O3 |
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Molecular Weight |
534.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C25H16Cl4N2O3/c26-15-3-1-4-16(27)22(15)20-10-8-14-11-13(7-9-19(14)30-20)12-21(25(33)34)31-24(32)23-17(28)5-2-6-18(23)29/h1-11,21H,12H2,(H,31,32)(H,33,34) |
InChI Key |
DAFPGIVZPJVMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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